molecular formula C14H12BClN2O4S B1428166 [5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid CAS No. 1417422-00-4

[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid

Cat. No. B1428166
M. Wt: 350.6 g/mol
InChI Key: RBKQSKSGWGOASE-UHFFFAOYSA-N
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Description

“[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 1417422-00-4. It has a linear formula of C14H12BCLN2O4S . The compound is a white solid and is stored at 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BClN2O4S/c1-9-2-4-11(5-3-9)23(21,22)18-8-13(15(19)20)12-6-10(16)7-17-14(12)18/h2-8,19-20H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 350.59 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 604.9±65.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Processes : The compound has been involved in various synthesis processes, demonstrating its utility as a reactant in producing complex molecular structures. For instance, it has been used in the synthesis of pyrrolopyridine analogs, contributing to the generation of new chemical entities with potential biological activity. The synthesis processes often involve intricate reactions, showcasing the compound's reactivity and versatility in chemical transformations (Toja et al., 1986).

  • Palladium-Catalyzed Reactions : The compound has been a key player in palladium-catalyzed reactions. These reactions are crucial for creating carbon-carbon bonds, a foundational aspect of organic chemistry. The compound's involvement in such reactions underlines its importance in constructing complex molecular architectures, which could have implications in pharmaceuticals and materials science (Dodonova et al., 2010).

  • Formation of Boronate Ester Polymers : In materials science, the compound has contributed to the formation of boronate ester polymers. These polymers are known for their intriguing properties, such as reversible formation and unique optical characteristics, making them interesting candidates for various technological applications (Christinat et al., 2007).

  • Organic Functional Group Transformations : The compound has been part of studies focusing on organic functional group transformations, particularly in the context of metallocene complexes. These transformations are pivotal in organic synthesis, allowing for the modification and creation of new compounds with potential applications in various industries (Hill et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

[5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BClN2O4S/c1-9-2-4-11(5-3-9)23(21,22)18-8-13(15(19)20)12-6-10(16)7-17-14(12)18/h2-8,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKQSKSGWGOASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125898
Record name Boronic acid, B-[5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid

CAS RN

1417422-00-4
Record name Boronic acid, B-[5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417422-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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